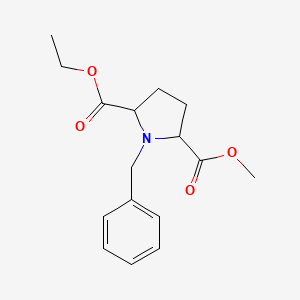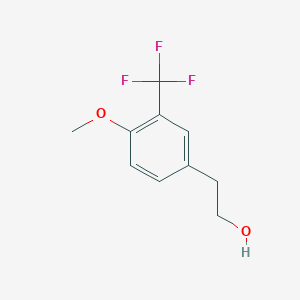
2-(4-Methoxy-3-(trifluoromethyl)phenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxy-3-(trifluoromethyl)phenyl)ethanol is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and an ethanol moiety attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-3-(trifluoromethyl)phenyl)ethanol typically involves the reaction of 4-methoxy-3-(trifluoromethyl)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and yields the desired alcohol product.
Industrial Production Methods
Industrial production of this compound may involve similar reduction reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxy-3-(trifluoromethyl)phenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOCH2CH3) in an appropriate solvent.
Major Products Formed
Oxidation: 4-Methoxy-3-(trifluoromethyl)benzaldehyde or 4-Methoxy-3-(trifluoromethyl)benzoic acid.
Reduction: 2-(4-Methoxy-3-(trifluoromethyl)phenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Methoxy-3-(trifluoromethyl)phenyl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups which are valuable in medicinal chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as increased thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxy-3-(trifluoromethyl)phenyl)ethanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Trifluoromethoxy)phenyl ethanol: Similar in structure but with a trifluoromethoxy group instead of a methoxy group.
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group but lacks the ethanol moiety.
Methyl 3-(trifluoromethyl)phenylacetate: Contains a trifluoromethyl group and an ester moiety instead of an alcohol.
Uniqueness
2-(4-Methoxy-3-(trifluoromethyl)phenyl)ethanol is unique due to the combination of its methoxy and trifluoromethyl groups, which can impart distinct chemical and physical properties
Propriétés
Formule moléculaire |
C10H11F3O2 |
|---|---|
Poids moléculaire |
220.19 g/mol |
Nom IUPAC |
2-[4-methoxy-3-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H11F3O2/c1-15-9-3-2-7(4-5-14)6-8(9)10(11,12)13/h2-3,6,14H,4-5H2,1H3 |
Clé InChI |
MYCQOUUJFSTCIB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CCO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5S,7R)-3-bromo-1-adamantyl]pyrrolidine;hydrobromide](/img/structure/B12846112.png)
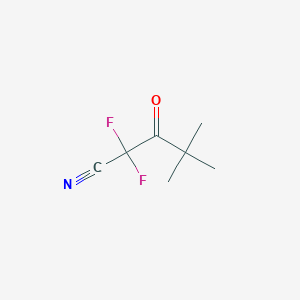
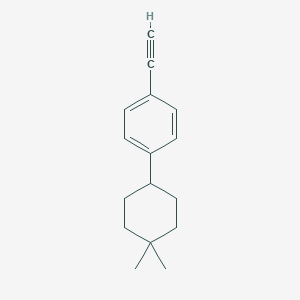

![8-(Methylthio)imidazo[1,2-a]pyrazine-6-carboximidamide](/img/structure/B12846139.png)
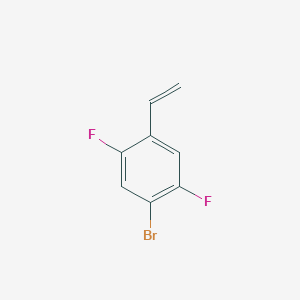
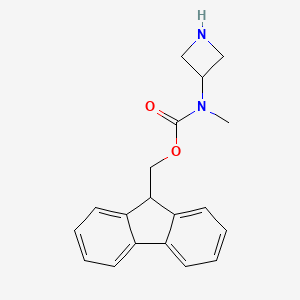
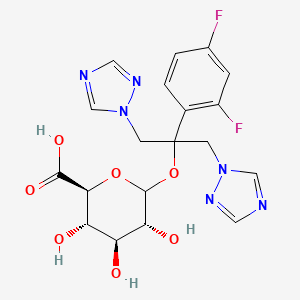

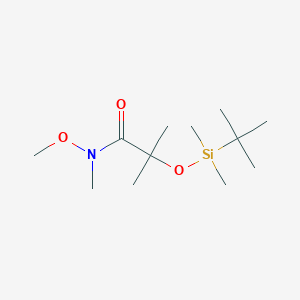
![6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid](/img/structure/B12846169.png)
![2',3',4',5',6'-Pentafluoro-4-hydroxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12846172.png)
